N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N4O2/c1-29-22(14-21(28-29)17-6-8-18(25)9-7-17)23(31)27-15-16-10-12-30(13-11-16)24(32)19-4-2-3-5-20(19)26/h2-9,14,16H,10-13,15H2,1H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCRKEYDKLPAJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)C(=O)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features several key structural components:
- Piperidine Ring : A six-membered ring containing nitrogen, contributing to the compound's basicity and potential interactions with biological targets.
- Fluorobenzoyl Group : Enhances lipophilicity and may influence receptor binding.
- Pyrazole Moiety : Known for its diverse biological activities, including anti-inflammatory and analgesic effects.
1. Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Anti-inflammatory Properties : The pyrazole structure is often linked to anti-inflammatory effects. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Analgesic Effects : Compounds with similar scaffolds have demonstrated pain-relieving properties in preclinical models, indicating that this compound may also possess analgesic activity.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that it may interact with various receptors, including:
- G Protein-Coupled Receptors (GPCRs) : Many pyrazole derivatives act as modulators of GPCRs, influencing signaling pathways related to pain and inflammation.
- Enzyme Inhibition : There is evidence suggesting that compounds with similar structures can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX).
Table 1: Summary of Biological Activities
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. These include:
- Formation of the Piperidine Ring : Utilizing appropriate reagents to create the piperidine structure.
- Introduction of Fluorobenzoyl Group : Achieved through acylation reactions.
- Pyrazole Formation : Often involves cyclization reactions under specific conditions.
Table 2: Synthesis Steps Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Piperidine Formation | Alkylation | Alkyl halides |
| Acylation | N-acylation | Acid chlorides |
| Pyrazole Cyclization | Cyclization | Hydrazine derivatives |
Scientific Research Applications
Pharmacological Applications
-
Cancer Therapy
- Aurora A Kinase Inhibition : The compound has been identified as a selective inhibitor of Aurora A kinase, an important target in cancer therapy due to its role in cell division. Inhibition of this kinase can lead to reduced proliferation of cancer cells, making it a candidate for anticancer drug development .
- Molecular Docking Studies : Research has demonstrated that this compound can effectively bind to the human estrogen receptor alpha, suggesting its potential use as an anti-breast cancer agent through modulation of estrogen signaling pathways .
- Neurological Disorders
- Antimicrobial Activity
Case Study 1: Aurora A Kinase Inhibitors
A series of compounds structurally related to N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide were synthesized and tested for their Aurora A inhibitory activity. These studies revealed that specific substitutions on the piperidine ring significantly enhanced the inhibitory potency, leading to further investigations into their utility as anticancer agents .
Case Study 2: Antimicrobial Efficacy
Research on piperidine derivatives demonstrated their effectiveness against standard strains of bacteria and fungi. The synthesized compounds were evaluated using artificial inoculation techniques, yielding promising results that warrant further exploration into their potential as therapeutic agents in infectious diseases .
Data Table: Summary of Applications
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Activity Profiles
- Antibacterial Agents : ’s compound demonstrates substituent-dependent antibacterial activity, likely absent in the target compound due to its lack of sulfonamide groups .
- CNS Potential: The piperidine and fluorinated aromatic rings in the target compound suggest possible CNS activity, contrasting with ’s dihydropyrazole carbothioamide, which was studied for general biological effects .
Q & A
Q. What synthetic strategies are optimal for preparing N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide?
The synthesis typically involves multi-step reactions:
- Pyrazole core formation : Cyclocondensation of hydrazines with β-ketoesters or diketones under acidic conditions. For fluorinated analogs, fluorinated phenylhydrazines may be used .
- Piperidine functionalization : Introduction of the 2-fluorobenzoyl group via nucleophilic acyl substitution using 2-fluorobenzoyl chloride and a piperidine intermediate. Microwave-assisted synthesis can enhance reaction efficiency and yield .
- Carboxamide coupling : Amide bond formation between the pyrazole carboxylic acid and the piperidine-methylamine intermediate, often using coupling agents like HATU or EDCI in DMF .
Key optimization : Purification via silica gel chromatography or recrystallization to achieve >95% purity.
Q. How can structural characterization be systematically performed for this compound?
- NMR spectroscopy : H and C NMR (in DMSO-d or CDCl) to confirm substituent positions, fluorine integration, and amide bond formation. F NMR is critical for verifying fluorophenyl group integrity .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., expected [M+H] for CHFNO: ~467.19 Da) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions, though crystallization may require slow evaporation in polar aprotic solvents .
Q. What in vitro assays are suitable for initial biological activity screening?
- Kinase inhibition assays : Test against panels like PKIS or Eurofins KinaseProfiler to identify potential targets (e.g., FLT3, EGFR) due to structural similarity to pyrazole-based kinase inhibitors .
- Cell viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or CellTiter-Glo, comparing activity to reference compounds like imatinib .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via HPLC-UV to guide formulation studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity?
- Substituent variation : Replace 2-fluorobenzoyl with other electron-withdrawing groups (e.g., 3-CF, 4-NO) to modulate piperidine ring electronics. Compare IC values in kinase assays .
- Scaffold hopping : Synthesize analogs with isoxazole or triazole cores instead of pyrazole to evaluate selectivity changes .
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes in kinase ATP pockets. Validate with mutagenesis (e.g., gatekeeper residue substitutions) .
Q. How can contradictory data on biological activity be resolved?
- Dose-response validation : Repeat assays with stricter controls (e.g., ATP concentration in kinase assays) to rule out false positives .
- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-kinase targets .
- Metabolite analysis : LC-MS/MS to detect degradation products in cell media that may interfere with activity .
Q. What computational methods predict pharmacokinetic properties and toxicity?
- ADMET prediction : SwissADME or ADMETLab 2.0 to estimate LogP (target <5), CYP450 inhibition, and hERG liability. Prioritize analogs with high GI absorption and low hepatotoxicity .
- MD simulations : GROMACS to assess blood-brain barrier permeability based on free energy profiles in lipid bilayers .
Q. How should in vivo efficacy studies be designed for this compound?
- Animal models : Use xenograft mice (e.g., HCT-116 colorectal tumors) with daily oral dosing (10–50 mg/kg). Monitor tumor volume via caliper measurements and compare to vehicle controls .
- Pharmacokinetics : Collect plasma at 0.5, 2, 6, and 24 hr post-dose for LC-MS analysis. Calculate AUC, C, and t. Adjust formulations (e.g., PEGylation) if bioavailability is <20% .
- Toxicity endpoints : Histopathology of liver/kidney tissues and CBC analysis to assess myelosuppression risks .
Q. Notes
- Avoid commercial databases (e.g., BenchChem) per guidelines; prioritize peer-reviewed sources like J. Med. Chem. or PubChem .
- Fluorine’s role in enhancing metabolic stability and target binding is critical in SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
